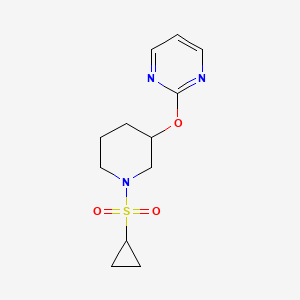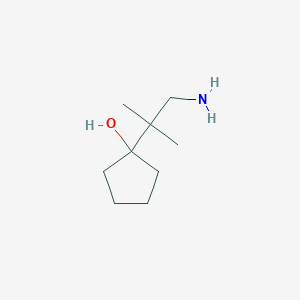
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AMPC or AMPH and is a chiral molecule with a unique structure. It has a cyclopentane ring with an amino group and a hydroxyl group attached to it. The compound has been studied for its potential use in the field of pharmacology, as well as for its effects on the human body.
Mécanisme D'action
The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol involves its interaction with GABA(B) receptors. The compound binds to these receptors and activates them, leading to a range of physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has a range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. The compound has also been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol in lab experiments is its high affinity for GABA(B) receptors. This makes it a potent agonist and allows for the study of the effects of GABA(B) receptor activation. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the study of the compound's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the compound could be studied for its potential therapeutic applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Méthodes De Synthèse
The synthesis of 1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of cyclopentanone with L-alanine in the presence of sodium borohydride. This method is known as the reductive amination method and is widely used in the synthesis of chiral compounds.
Applications De Recherche Scientifique
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a ligand for GABA(B) receptors. Studies have shown that the compound has high affinity for these receptors and can act as a potent agonist.
Propriétés
IUPAC Name |
1-(1-amino-2-methylpropan-2-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2,7-10)9(11)5-3-4-6-9/h11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTYIPVCLTXEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Amino-2-methylpropan-2-yl)cyclopentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

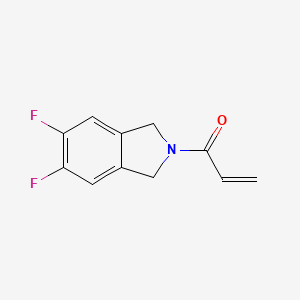

![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)
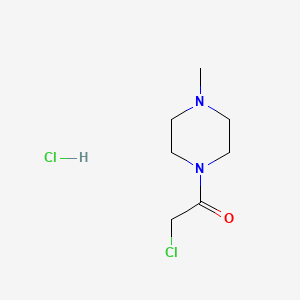
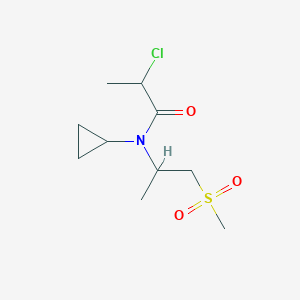
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)
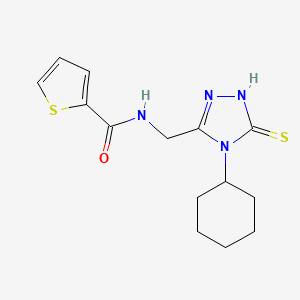
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
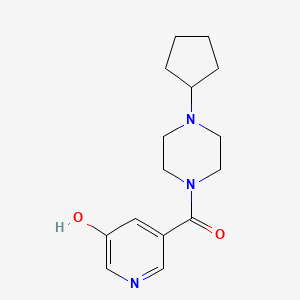
![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)
